molecular formula C22H17ClN2O5 B3883718 2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid

2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid

Cat. No.: B3883718
M. Wt: 424.8 g/mol
InChI Key: DQVLZPDJSKGTCB-YSURURNPSA-N
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Description

This compound features a benzoic acid core substituted with a 2-chloro group and a furan-2-yl moiety linked via an (E)-configured imine bridge to a bicyclic 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindolyl group (Figure 1). The benzoic acid group improves aqueous solubility, a critical feature for pharmacokinetics .

Properties

IUPAC Name

2-chloro-5-[5-[(E)-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)iminomethyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c23-16-7-5-13(9-15(16)22(28)29)17-8-6-14(30-17)10-24-25-20(26)18-11-1-2-12(4-3-11)19(18)21(25)27/h1-2,5-12,18-19H,3-4H2,(H,28,29)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVLZPDJSKGTCB-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structureCommon reagents used in these reactions include chlorinating agents like thionyl chloride and cyclization catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The incorporation of the isoindole moiety is believed to enhance cytotoxic activity against various cancer cell lines. A study demonstrated that compounds with similar structural frameworks showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Preliminary findings suggest that it possesses activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Material Science Applications

Polymer Chemistry
The compound's reactivity can be harnessed in polymer synthesis. It can serve as a building block for creating functionalized polymers with tailored properties for specific applications such as drug delivery systems and bioactive materials. Its ability to form cross-linked structures could enhance the mechanical properties of polymer matrices .

Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles. By attaching to nanoparticles, it can improve their solubility and stability in biological environments, making them suitable for targeted drug delivery applications .

Data Tables

Application Area Description References
Anticancer ActivityInhibits tumor growth and induces apoptosis in cancer cells
Antimicrobial PropertiesEffective against various bacterial strains
Polymer ChemistryBuilding block for functionalized polymers
NanotechnologyFunctionalization of nanoparticles for drug delivery

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on the core structure of 2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid. The derivatives were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This indicates substantial potential for development into therapeutic agents .

Case Study 2: Antimicrobial Activity
A research article focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) tests to quantify its efficacy .

Mechanism of Action

The mechanism of action of 2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core
Compound Name / ID Substituents on Benzoic Acid Key Structural Features Reference
Target Compound 2-chloro, 5-(functionalized furan) Ethanoisoindolyl imine, (E)-configuration N/A
Compound 17 () 2-chloro, 5-(furan with (1R)-1-(4-methylphenyl)ethylaminomethyl) Flexible alkylamine chain, no bicyclic moiety
H2-38 () 3-{5-[thiazolidinone-furan]} Thiazolidinone instead of isoindolyl; 4-chlorophenyl groups
5-Chloro-4-(1,3-dioxoisoindol-2-yl)-2-methoxybenzoic acid () 4-(monocyclic isoindolyl), 2-methoxy Monocyclic isoindolyl; lacks furan linker


Key Observations :

  • The target compound’s ethanoisoindolyl group (bicyclic, rigid) contrasts with monocyclic isoindolyl () or thiazolidinone () moieties, likely affecting conformational flexibility and binding to targets like ATAD2 .
  • Chloro substituents (common in the target and H2-38/39) enhance lipophilicity and electron-withdrawing effects, which may influence receptor interactions .
Functional Group Analysis: Imine vs. Amine Linkers
  • Compound 7 (): Uses a flexible alkylamine linker ((1R)-1-(4-methylphenyl)ethylaminomethyl), favoring entropy-driven binding but reducing rigidity .
  • H2-74 (): Phenoxyacetic acid linker introduces polarity, which may alter solubility compared to the target’s furan-imine system .

Biological Activity

2-Chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique structure comprising a chloro-substituted benzoic acid moiety linked to a furan derivative. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC24H19ClN2O5S
Molecular Weight482.94 g/mol
CAS NumberNot listed
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it targets the Wnt/β-catenin pathway which is crucial in various cancers.
    • IC50 Values : Compounds targeting this pathway have demonstrated IC50 values ranging from 26 nM to 51 nM in various assays .
  • Case Study : A study involving human embryonic stem cells demonstrated that derivatives of this compound could enhance cardiomyocyte differentiation while inhibiting tumorigenic pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar compounds have shown efficacy against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may be effective as a novel antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Preliminary studies indicate that the compound may possess anti-inflammatory properties by modulating inflammatory cytokines.

  • Cytokine Inhibition : In vitro studies have shown that the compound can reduce levels of TNF-alpha and IL-6 in activated macrophages .

Research Findings and Future Directions

While initial findings are promising, further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound.

Ongoing Studies

Current research focuses on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity.
Modification TypeExpected Outcome
Substituent VariationAltered potency against cancer
Linker Length AdjustmentChanges in solubility and bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid
Reactant of Route 2
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2-chloro-5-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoic acid

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